molecular formula C16H15ClN2O3S2 B5918277 ((4-Chloro-benzenesulfonylimino)-phenyl-methyl)-thiocarbamic acid O-ethyl ester CAS No. 56181-03-4

((4-Chloro-benzenesulfonylimino)-phenyl-methyl)-thiocarbamic acid O-ethyl ester

Cat. No.: B5918277
CAS No.: 56181-03-4
M. Wt: 382.9 g/mol
InChI Key: LJXFUHJPSZUTAQ-UHFFFAOYSA-N
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Description

((4-Chloro-benzenesulfonylimino)-phenyl-methyl)-thiocarbamic acid O-ethyl ester: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of sulfonyl, imino, phenyl, and thiocarbamic acid ester groups, making it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

The synthesis of ((4-Chloro-benzenesulfonylimino)-phenyl-methyl)-thiocarbamic acid O-ethyl ester typically involves multi-step reactions. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods often involve the use of advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

((4-Chloro-benzenesulfonylimino)-phenyl-methyl)-thiocarbamic acid O-ethyl ester has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ((4-Chloro-benzenesulfonylimino)-phenyl-methyl)-thiocarbamic acid O-ethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, ((4-Chloro-benzenesulfonylimino)-phenyl-methyl)-thiocarbamic acid O-ethyl ester stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

O-ethyl N-[(E)-N-(4-chlorophenyl)sulfonyl-C-phenylcarbonimidoyl]carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S2/c1-2-22-16(23)18-15(12-6-4-3-5-7-12)19-24(20,21)14-10-8-13(17)9-11-14/h3-11H,2H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXFUHJPSZUTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)NC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=S)N/C(=N/S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56181-03-4
Record name ((4-CHLORO-BENZENESULFONYLIMINO)-PHENYL-METHYL)-THIOCARBAMIC ACID O-ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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